molecular formula C19H21Cl2NO4 B10959636 2-(Piperidin-1-yl)ethyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate

2-(Piperidin-1-yl)ethyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate

Cat. No.: B10959636
M. Wt: 398.3 g/mol
InChI Key: FXKVMDXPYLOKLG-UHFFFAOYSA-N
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Description

2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE is a synthetic organic compound that belongs to the class of furoates It is characterized by the presence of a piperidine ring, a dichlorophenoxy group, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,5-dichlorophenol, is reacted with an appropriate alkylating agent to form the 2,5-dichlorophenoxy intermediate.

    Esterification: The intermediate is then subjected to esterification with 5-hydroxymethyl-2-furoic acid under acidic conditions to form the furoate ester.

    Piperidination: The final step involves the reaction of the furoate ester with piperidine in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield dechlorinated or reduced furoate derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated furoates and oxides.

    Reduction: Dechlorinated furoates and reduced derivatives.

    Substitution: Substituted dichlorophenoxy derivatives.

Scientific Research Applications

2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-PIPERIDINOETHYL CHLORIDE HYDROCHLORIDE: A related compound with similar structural features but different functional groups.

    METHYL 5-(3,5-DICHLOROPHENOXY)-2-FUROATE: Another furoate ester with a similar dichlorophenoxy group.

Uniqueness

2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its piperidine ring and dichlorophenoxy group contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.

Properties

Molecular Formula

C19H21Cl2NO4

Molecular Weight

398.3 g/mol

IUPAC Name

2-piperidin-1-ylethyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C19H21Cl2NO4/c20-14-4-6-16(21)18(12-14)25-13-15-5-7-17(26-15)19(23)24-11-10-22-8-2-1-3-9-22/h4-7,12H,1-3,8-11,13H2

InChI Key

FXKVMDXPYLOKLG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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